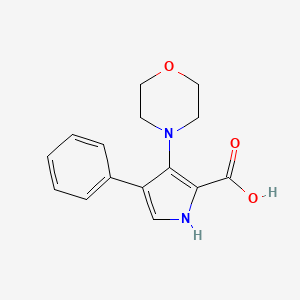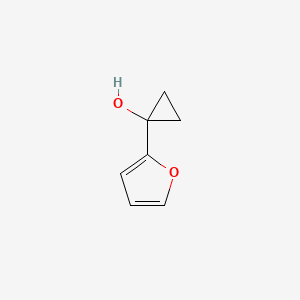
1-(Furan-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a furan ring through a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For instance, the reaction of furan with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another method involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as biocatalysis, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 1-(Furan-2-yl)cyclopropanone.
Reduction: Formation of 1-(Tetrahydrofuran-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(Furan-2-yl)cyclopropyl halides or amines.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclopropanol group.
1-(Furan-2-yl)ethanol: Contains an ethanol group attached to the furan ring.
2-Furylmethanol: A simpler structure with a methanol group attached to the furan ring.
Uniqueness
1-(Furan-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, the combination of the furan ring and cyclopropane ring provides a unique scaffold for the development of novel compounds with potential biological activities.
Propiedades
Número CAS |
120284-29-9 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-(furan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |
Clave InChI |
ZEIAJTIFCLIDQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



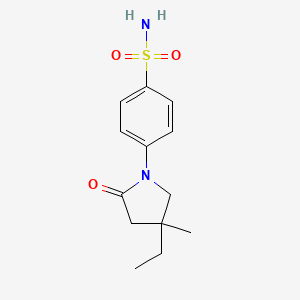
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
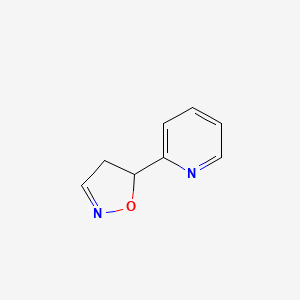
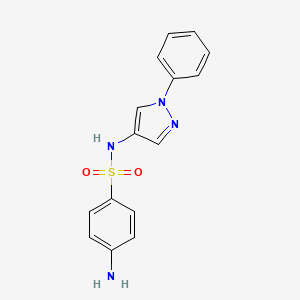
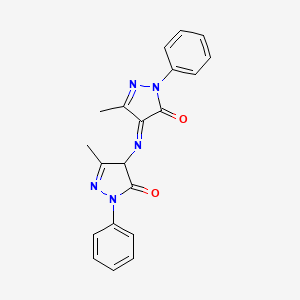
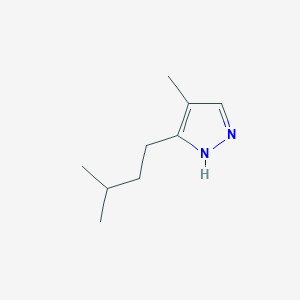
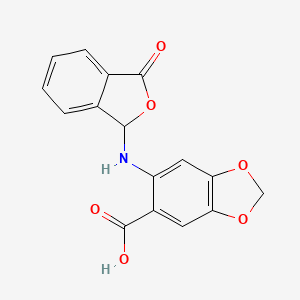
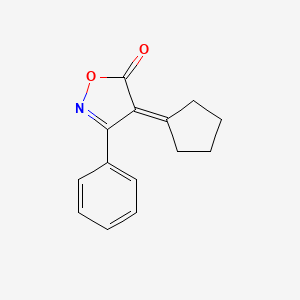
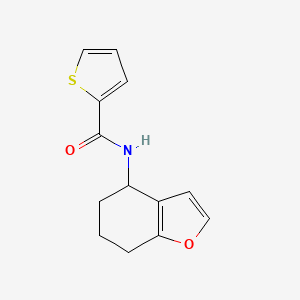
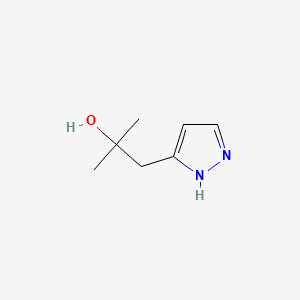
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
